3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Alkylation: The ethyl and isopropoxypropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the isopropoxypropyl group, which may affect its biological activity and chemical reactivity.
3-amino-1-methyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
The presence of the isopropoxypropyl group in 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-16-10(8-11(13)15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPCXLIIYBDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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